molecular formula C16H18N2S B1672500 Fenethazine CAS No. 522-24-7

Fenethazine

Cat. No.: B1672500
CAS No.: 522-24-7
M. Wt: 270.4 g/mol
InChI Key: PFAXACNYGZVKMX-UHFFFAOYSA-N
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Preparation Methods

Fenethazine can be synthesized through the condensation of phenothiazine with dimethylaminoethyl chloride . The general synthetic route involves the following steps:

    Stage 1: Phenothiazine is reacted with n-butyllithium in hexane and toluene at -78°C under an inert atmosphere for 1 hour.

    Stage 2: The resulting mixture is then reacted with 2-chloro-N,N-dimethyl-ethanamine hydrochloride in the presence of n-butyllithium and triisobutylaluminum in hexane and toluene.

The crude product is then purified using column chromatography to obtain this compound .

Chemical Reactions Analysis

Fenethazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives .

Comparison with Similar Compounds

Fenethazine is similar to other phenothiazine derivatives such as promethazine and chlorpromazine . it is unique in its specific antihistaminic properties and its structural features. Promethazine and chlorpromazine, while derived from this compound, have additional therapeutic uses such as antipsychotic and antiemetic effects .

Similar Compounds

This compound’s uniqueness lies in its specific antihistaminic action and its role as a precursor to other important therapeutic agents.

Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXACNYGZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200233
Record name Fenethazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-24-7
Record name Fenethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenethazine [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenethazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenethazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENETHAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Fenethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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